molecular formula C20H43N B14496107 N-Ethyl-N-nonylnonan-1-amine CAS No. 65407-60-5

N-Ethyl-N-nonylnonan-1-amine

Cat. No.: B14496107
CAS No.: 65407-60-5
M. Wt: 297.6 g/mol
InChI Key: GESMBXUFPAHBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-nonylnonan-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom. The structure of this compound consists of a nonyl group, a nonan-1-amine group, and an ethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-nonylnonan-1-amine can be synthesized through the alkylation of secondary amines. One common method involves the reaction of nonan-1-amine with nonyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial processes often prioritize scalability and cost-effectiveness, employing large-scale reactors and automated systems for production.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-nonylnonan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenated compounds like alkyl halides are often used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary or secondary amines.

    Substitution: Alkyl-substituted amines.

Scientific Research Applications

N-Ethyl-N-nonylnonan-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: this compound is utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-nonylnonan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-nonylnonan-1-amine: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethyl-N-decyldecan-1-amine: Similar structure but with a decyl group instead of a nonyl group.

    N-Propyl-N-nonylnonan-1-amine: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

N-Ethyl-N-nonylnonan-1-amine is unique due to its specific combination of alkyl groups, which imparts distinct chemical and physical properties. Its tertiary amine structure provides stability and reactivity that can be leveraged in various applications.

Properties

CAS No.

65407-60-5

Molecular Formula

C20H43N

Molecular Weight

297.6 g/mol

IUPAC Name

N-ethyl-N-nonylnonan-1-amine

InChI

InChI=1S/C20H43N/c1-4-7-9-11-13-15-17-19-21(6-3)20-18-16-14-12-10-8-5-2/h4-20H2,1-3H3

InChI Key

GESMBXUFPAHBOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN(CC)CCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.